3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate
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Overview
Description
3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate: is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitrophenyl group, a dioxoisoindoline core, and a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-nitrobenzoyl chloride and anhydrous aluminum chloride as a catalyst.
Attachment of the Propyl Acetate Moiety: The final step involves the esterification of the resulting intermediate with propyl acetate in the presence of a suitable acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. For example, the nitrophenyl group may interact with enzymes or receptors, leading to biological effects. The dioxoisoindoline core may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
- 3-{5-[(4-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate
- 3-{5-[(3-aminophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate
- 3-{5-[(3-methylphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate
Uniqueness: The presence of the nitrophenyl group in 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate makes it unique compared to similar compounds. This group imparts specific chemical reactivity and potential biological activity that may not be present in other derivatives.
Properties
Molecular Formula |
C20H16N2O7 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]propyl acetate |
InChI |
InChI=1S/C20H16N2O7/c1-12(23)29-9-3-8-21-19(25)16-7-6-14(11-17(16)20(21)26)18(24)13-4-2-5-15(10-13)22(27)28/h2,4-7,10-11H,3,8-9H2,1H3 |
InChI Key |
OZVAETSMBRSXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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